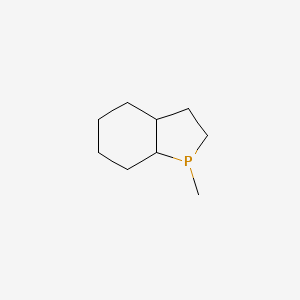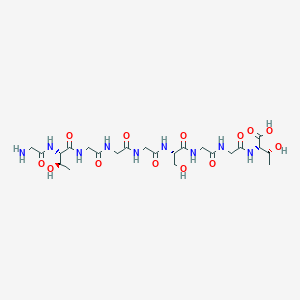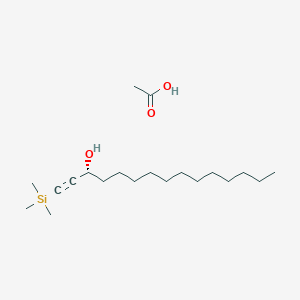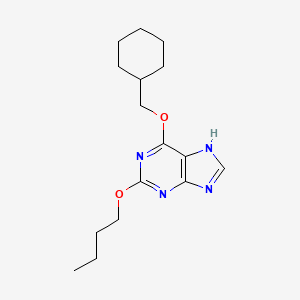![molecular formula C20H14ClFN2O B12536024 Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- CAS No. 680613-13-2](/img/structure/B12536024.png)
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- is a complex organic compound that belongs to the class of phenols and indazoles. This compound is characterized by the presence of a phenol group attached to an indazole ring system, which is further substituted with chloro, fluoro, and phenylmethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions.
Phenylmethyl Group Addition: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- undergoes various types of chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Phenol derivatives with different substituents
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- has a wide range of scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- can be compared with other similar compounds, such as:
Phenol, 4-fluoro-: Lacks the indazole ring and chloro substituent, resulting in different chemical and biological properties.
Indazole derivatives: Compounds with different substituents on the indazole ring, leading to variations in their reactivity and applications.
The uniqueness of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
680613-13-2 |
|---|---|
Molekularformel |
C20H14ClFN2O |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
4-(1-benzyl-6-chloro-5-fluoroindazol-3-yl)phenol |
InChI |
InChI=1S/C20H14ClFN2O/c21-17-11-19-16(10-18(17)22)20(14-6-8-15(25)9-7-14)23-24(19)12-13-4-2-1-3-5-13/h1-11,25H,12H2 |
InChI-Schlüssel |
ZNKJDTVCVULPNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)

![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)


![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)
![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
